

# An In-depth Technical Guide to 2,8-Dimethyl-1,8-nonadiene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,8-Dimethyl-1,8-nonadiene

Cat. No.: B15242269

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CAS Number: 20054-25-5

This technical guide provides a comprehensive overview of **2,8-Dimethyl-1,8-nonadiene**, intended for researchers, scientists, and professionals in drug development. The document details the compound's properties, spectral data, and safety information.

## Chemical and Physical Properties

**2,8-Dimethyl-1,8-nonadiene** is a chemical compound with the molecular formula C<sub>11</sub>H<sub>20</sub> and a molecular weight of 152.28 g/mol [\[1\]](#) Its IUPAC name is 2,8-dimethylnona-1,8-diene [\[1\]](#)

Table 1: Physical and Chemical Properties of **2,8-Dimethyl-1,8-nonadiene**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>20</sub>	PubChem <a href="#">[1]</a>
Molecular Weight	152.28 g/mol	PubChem <a href="#">[1]</a>
IUPAC Name	2,8-dimethylnona-1,8-diene	PubChem <a href="#">[1]</a>
CAS Number	20054-25-5	PubChem <a href="#">[1]</a>
Kovats Retention Index (Standard non-polar)	1166, 1196	PubChem <a href="#">[1]</a>

## Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of **2,8-Dimethyl-1,8-nonadiene** are not readily available in the public domain, general synthetic routes can be inferred from standard organic chemistry principles. The structure, a non-conjugated diene with terminal double bonds, suggests that its synthesis could potentially be achieved through methods such as:

- **Wittig Reaction:** A double Wittig reaction involving a suitable diketone and a methylenephosphorane (e.g., methyltriphenylphosphonium bromide) could be a viable route.
- **Grignard Reaction:** Reaction of a di-Grignard reagent derived from a dihalide with acetone, followed by dehydration of the resulting diol.
- **Coupling Reactions:** Metal-catalyzed cross-coupling reactions could also be explored.

Purification of the final product would likely involve standard techniques such as fractional distillation under reduced pressure to separate it from starting materials and byproducts. Chromatographic methods like column chromatography could also be employed for higher purity.

## Spectral Data

Spectral data is crucial for the identification and characterization of **2,8-Dimethyl-1,8-nonadiene**.

Table 2: Summary of Spectral Data for **2,8-Dimethyl-1,8-nonadiene**

Spectroscopic Technique	Key Features	Source
<sup>13</sup> C NMR	Data available	PubChem[1]
Mass Spectrometry (GC-MS)	Data available; Top peaks at m/z 41, 55, 39	PubChem[1]
Infrared (IR) Spectroscopy	Vapor phase IR data available	PubChem[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for **2,8-Dimethyl-1,8-nonadiene** are not detailed in the available search results, general chemical shift regions for similar structures can be predicted. The  $^{13}\text{C}$  NMR spectrum is available through PubChem.[1]

## Mass Spectrometry (MS)

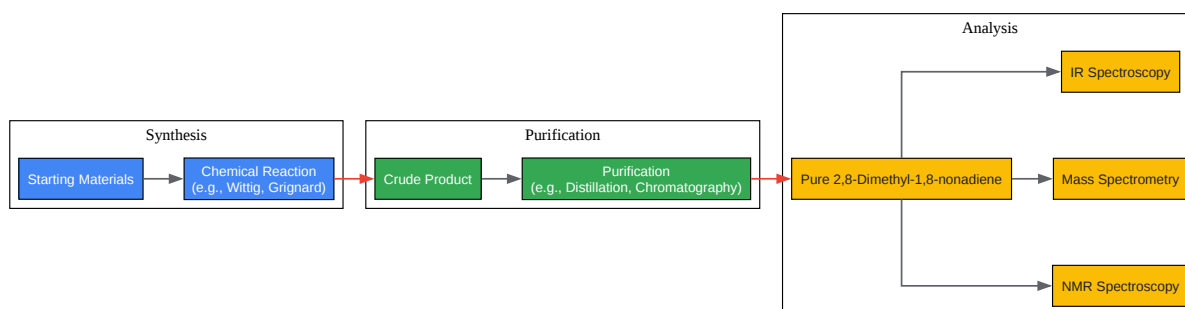
The mass spectrum of **2,8-Dimethyl-1,8-nonadiene** is available and shows characteristic fragmentation patterns for an unsaturated hydrocarbon.[1] The top peaks observed in the GC-MS analysis are at  $m/z$  values of 41, 55, and 39.[1]

## Infrared (IR) Spectroscopy

The vapor phase IR spectrum is available and would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as the C=C stretching of the terminal double bonds.[1]

## Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of **2,8-Dimethyl-1,8-nonadiene**.



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Caption: General workflow for the synthesis and analysis of **2,8-Dimethyl-1,8-nonadiene**.

## Biological Activity and Drug Development Potential

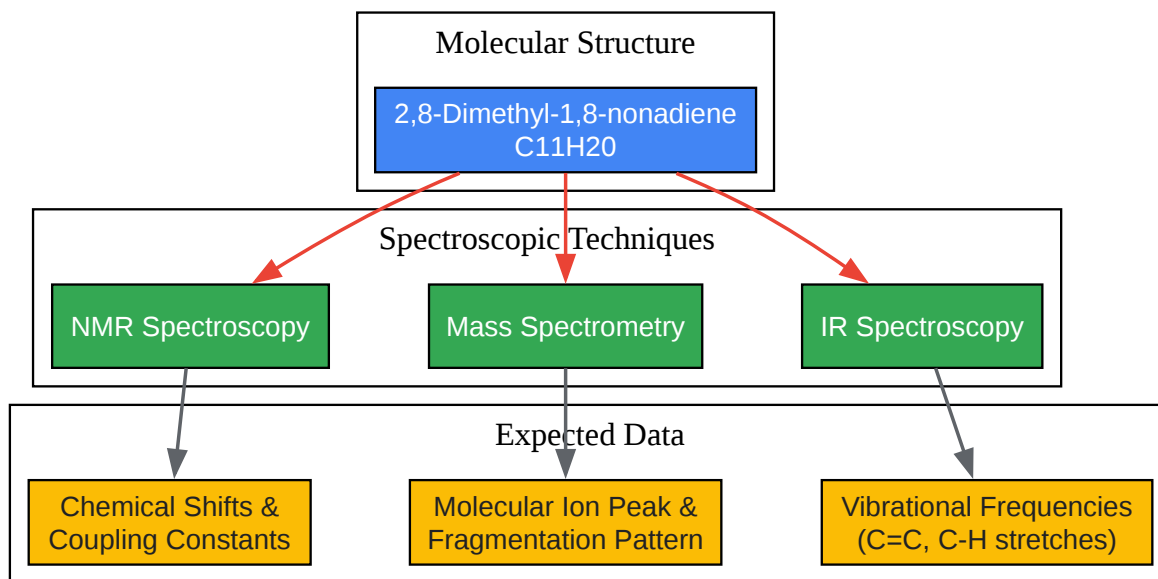
Currently, there is no publicly available information to suggest that **2,8-Dimethyl-1,8-nonadiene** has any known biological activity or is involved in any signaling pathways. Its potential as a lead compound in drug development has not been explored in the available scientific literature. Further research would be required to investigate any pharmacological properties.

## Safety and Handling

Specific safety and handling information for **2,8-Dimethyl-1,8-nonadiene** is not readily available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from a chemical supplier.

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the structure of **2,8-Dimethyl-1,8-nonadiene** and the expected outputs from various spectroscopic techniques.



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Caption: Relationship between molecular structure and expected spectroscopic data.

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## References

- 1. 2,8-Dimethyl-1,8-nonadiene | C<sub>11</sub>H<sub>20</sub> | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)